1-Morpholin-4-ylacetone

Description

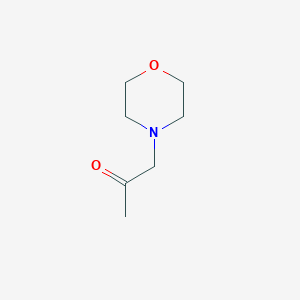

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBSVGRXQAHJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452446 | |

| Record name | 1-morpholin-4-ylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-35-4 | |

| Record name | 1-morpholin-4-ylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Morpholinyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Morpholin-4-ylacetone CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Morpholin-4-ylacetone (CAS Number: 6704-35-4), a morpholine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its chemical properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Chemical Properties

This compound, also known as 1-(4-Morpholinyl)acetone or N-(2-oxopropyl)morpholine, is a ketone derivative of morpholine.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6704-35-4 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Boiling Point | Not explicitly available in searched literature. | |

| Melting Point | Not explicitly available in searched literature. | |

| Density | Not explicitly available in searched literature. | |

| Solubility | Not explicitly available in searched literature. |

Synonyms: 1-(4-Morpholinyl)acetone, 1-(Morpholin-4-YL)propan-2-one, 1-Morpholinopropan-2-one.[2]

Synthesis of this compound

The primary synthetic route to this compound is through the nucleophilic substitution reaction of morpholine with a haloketone, typically chloroacetone. This reaction is a standard alkylation of a secondary amine.

Experimental Protocol: Synthesis via Alkylation of Morpholine

This protocol is a generalized procedure based on common organic synthesis techniques for the N-alkylation of amines.

Materials:

-

Morpholine

-

Chloroacetone

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for reaction, workup, and purification

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1 equivalent) in the chosen anhydrous solvent.

-

Add the base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution.

-

To this stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis:

Spectral Data

-

¹H NMR: Protons on the morpholine ring would appear as multiplets, typically in the range of 2.5-3.8 ppm. The methylene protons adjacent to the nitrogen and the ketone would likely be a singlet around 3.2-3.5 ppm, and the methyl protons of the acetone moiety would be a singlet around 2.1 ppm.

-

¹³C NMR: The carbonyl carbon would be expected to appear significantly downfield (>200 ppm). The carbons of the morpholine ring would appear in the range of 45-70 ppm.

-

IR Spectroscopy: A strong characteristic absorption band for the ketone carbonyl group (C=O) would be expected around 1715 cm⁻¹. C-N and C-O stretching vibrations of the morpholine ring would also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the morpholine ring.

Biological Activity and Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. Morpholine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Specifically, novel morpholine ketone analogs have been investigated as potent histamine H3 receptor inverse agonists with wake-promoting activity. While this compound itself was not the lead compound in these studies, its structural motif is relevant to this class of biologically active molecules. This suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of central nervous system disorders.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly elucidated for this compound, its potential as a precursor for histamine H3 receptor antagonists suggests a possible, indirect involvement in modulating histamine-mediated signaling in the central nervous system. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters.

Conclusion

This compound is a readily synthesizable compound with potential as a versatile intermediate in organic and medicinal chemistry. While detailed experimental data on its physical properties and biological activity are limited in publicly available literature, its structural relationship to known bioactive morpholine ketones suggests its utility as a scaffold for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-Morpholin-4-ylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Morpholin-4-ylacetone, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the core synthetic strategies, provide established experimental protocols, and present quantitative data to facilitate the replication and optimization of these methods.

Introduction

This compound, also known as 1-(morpholin-4-yl)propan-2-one, is a valuable building block in organic synthesis. Its structure, featuring a morpholine ring and a ketone functional group, allows for a variety of subsequent chemical transformations, making it a versatile precursor in the development of more complex molecules, including active pharmaceutical ingredients. This guide will focus on the two most prevalent and practical methods for its synthesis: N-alkylation of morpholine with chloroacetone and reductive amination.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct and reliable chemical transformations.

1. N-Alkylation of Morpholine with Chloroacetone: This is a direct and widely used method that involves the nucleophilic substitution of the chlorine atom in chloroacetone by the secondary amine of the morpholine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

2. Reductive Amination: This alternative pathway involves the reaction of a morpholine derivative with a suitable three-carbon keto-aldehyde or its equivalent, followed by a reduction step. While conceptually feasible, specific literature precedence for the synthesis of this compound via this method is less common compared to the N-alkylation approach. Reductive amination is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of amines.[1][2][3] The process can be carried out in a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent.[1][4] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing the intermediate imine in the presence of the initial carbonyl group.[5]

The selection of the optimal pathway depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of this compound based on established methodologies.

Pathway 1: N-Alkylation of Morpholine with Chloroacetone

This method is a straightforward and efficient approach for the preparation of this compound. The reaction involves the direct alkylation of morpholine with chloroacetone.

Reaction Scheme:

References

The Multifaceted Biological Potential of 1-Morpholin-4-ylacetone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-Morpholin-4-ylacetone represent a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative activity data. Furthermore, this guide visualizes the key signaling pathways implicated in the action of these derivatives, offering a deeper understanding of their mechanisms of action for researchers and drug development professionals.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to bioactive molecules. When incorporated into the this compound framework, it gives rise to a class of derivatives with significant therapeutic potential. These compounds have demonstrated promising activities across various domains, including oncology, infectious diseases, and neurology. This guide delves into the core biological activities of these derivatives, presenting key data and methodologies to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound, particularly chalcone analogues, have shown significant antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| M5 | Substituted Morpholine | MDA-MB-231 (Breast) | 81.92 µg/mL | [1] |

| M2 | Substituted Morpholine | MDA-MB-231 (Breast) | 88.27 µg/mL | [1] |

| Compound 7 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |

| Compound 10 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |

| Compound 11 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |

| Compound 12 | Chalcone | HeLa (Cervix), C6 (Glioma) | More potent than cisplatin | [2] |

| Compound 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [3] |

| HCT-116 (Colon) | 5.34 | [3] | ||

| MCF-7 (Breast) | 5.21 | [3] | ||

| Compound 13e | Amino Chalcone | MGC-803 (Gastric) | 1.52 | [4] |

| HCT-116 (Colon) | 1.83 | [4] | ||

| MCF-7 (Breast) | 2.54 | [4] |

Signaling Pathways in Anticancer Activity

Several morpholine derivatives have been shown to target topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Molecular docking studies have revealed binding energies ranging from -8 to -10 kcal/mol for morpholine derivatives with topoisomerase II, with compound M5 showing a particularly favorable binding energy of -9.7 kcal/mol.[1]

Chalcone derivatives of this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[1][5] This modulation can lead to the induction of G2/M cell cycle arrest and mitochondrial-mediated apoptosis.[1][5]

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of these derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | 1,2,4-Triazole | Mycobacterium smegmatis | 15.6 | [6] |

| Various | Morpholine Derivatives | Candida albicans | 500 - 1000 | [6] |

| Various | Morpholine Derivatives | Saccharomyces cerevisiae | 500 - 1000 | [6] |

| Compound 4 | Morpholine Derivative | Various Bacteria | High inhibitory action | [3] |

| Compound 6 | Morpholine Derivative | Various Bacteria | High inhibitory action | [3] |

| F5, F9, F29, F53 | Amide | Staphylococcus aureus | 32 - 64 | [7] |

| F9, F31, F45 | Amide | Escherichia coli | 32 - 64 | [7] |

| F8, F24, F42 | Amide | Candida albicans | 16 | [7] |

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, this compound derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease.

Quantitative Enzyme Inhibition Data

The following table presents the enzyme inhibitory activity of selected derivatives as IC50 values.

| Compound ID | Enzyme Target | IC50 (µM) | Reference |

| Compound 10 | Urease | 2.37 ± 0.19 | [6] |

| Compound 3 | Urease | 13.23 ± 2.25 | [6] |

| MO1 | MAO-B | 0.030 | [8] |

| MO5 | AChE | 6.1 | [8] |

| MO9 | AChE | 12.01 | [8] |

| 11g | AChE | 1.94 ± 0.13 | [9] |

| 11g | BChE | 28.37 ± 1.85 | [9] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Seed adherent cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the absorbance at approximately 510 nm using a microplate reader.

Disc Diffusion Method for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Uniformly streak the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Protocol:

-

Prepare a solution of acetylthiocholine iodide (ATCI), the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen, in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., galantamine), and a vehicle control.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the ATCI/DTNB solution.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives, particularly chalcones, involves a Claisen-Schmidt condensation.

General Synthetic Procedure for Chalcones:

-

Dissolve the substituted acetophenone (containing the morpholine moiety) in a suitable solvent such as ethanol.

-

Add an equimolar amount of the desired substituted benzaldehyde.

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) to the mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Conclusion

The derivatives of this compound constitute a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays highlights their potential for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of the structure-activity relationships and mechanisms of action of these versatile molecules. Future studies should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on in vivo evaluations to translate their promising in vitro activities into tangible therapeutic benefits.

References

- 1. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]

- 8. jetir.org [jetir.org]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 1-Morpholin-4-ylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure and bonding of 1-Morpholin-4-ylacetone, a morpholine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related, structurally characterized morpholine derivatives to infer and present its key structural, spectroscopic, and bonding characteristics. This guide also outlines the standard experimental and computational protocols necessary for a comprehensive characterization of this compound, serving as a valuable resource for researchers working with this and similar molecules.

Introduction

Morpholine is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable functional group in drug design. This compound, also known as N-acetonylmorpholine, is a simple derivative that serves as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its three-dimensional structure, bonding, and spectroscopic properties is crucial for its effective utilization in synthetic and medicinal chemistry programs.

Molecular Structure and Bonding

While a crystal structure for this compound is not publicly available, extensive crystallographic data on related morpholine-containing compounds consistently show the morpholine ring adopting a stable chair conformation.[1] This conformation minimizes steric strain and is the most energetically favorable arrangement.

Predicted Molecular Geometry

Based on analogous structures, the key geometric parameters of this compound can be predicted. The C-N and C-O bond lengths and angles within the morpholine ring are expected to be consistent with those of other N-substituted morpholines. The acetone moiety is connected to the nitrogen atom, and free rotation around the N-CH2 bond is expected, although certain conformations will be sterically and electronically favored.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (morpholine) | 1.46 - 1.48 |

| C-O (morpholine) | 1.42 - 1.44 |

| C-C (morpholine) | 1.51 - 1.53 |

| N-C (exocyclic) | 1.45 - 1.47 |

| C=O (ketone) | 1.20 - 1.22 |

| C-C (acetone) | 1.50 - 1.52 |

| **Bond Angles (°) ** | |

| C-N-C (morpholine) | 110 - 112 |

| C-O-C (morpholine) | 111 - 113 |

| N-C-C (exocyclic) | 110 - 112 |

| C-C=O (acetone) | 118 - 122 |

Note: These values are estimations based on crystallographic data of similar morpholine derivatives.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine and acetone protons. The protons on the carbons adjacent to the nitrogen will appear as a triplet at approximately 2.5-2.8 ppm. The protons on the carbons adjacent to the oxygen will appear as a triplet at a more downfield position, around 3.6-3.8 ppm. The methylene protons of the acetone group will likely appear as a singlet around 3.2-3.4 ppm, and the methyl protons will be a singlet further upfield, around 2.1-2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments. The carbons of the morpholine ring adjacent to the nitrogen are expected around 53-55 ppm, while those adjacent to the oxygen will be around 66-68 ppm. The methylene carbon of the acetone moiety is predicted to be in the range of 60-62 ppm, the methyl carbon around 28-30 ppm, and the carbonyl carbon significantly downfield, around 205-208 ppm.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Morpholine -CH₂-N | 2.5 - 2.8 (t) | 53 - 55 |

| Morpholine -CH₂-O | 3.6 - 3.8 (t) | 66 - 68 |

| Acetone -CH₂- | 3.2 - 3.4 (s) | 60 - 62 |

| Acetone -CH₃ | 2.1 - 2.3 (s) | 28 - 30 |

| Acetone C=O | - | 205 - 208 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band for the C=O stretch of the ketone group, typically appearing in the range of 1710-1725 cm⁻¹. The C-N stretching vibrations of the tertiary amine are expected in the 1150-1250 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will give rise to a strong band around 1115 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C-N (Amine) | 1150 - 1250 | Medium-Strong |

| C-O-C (Ether) | ~1115 | Strong |

| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS)

In mass spectrometry, this compound (molar mass: 143.18 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z 143. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) leading to a fragment at m/z 100, and cleavage of the morpholine ring.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted morpholines is the reaction of morpholine with an appropriate electrophile.[2][3]

Procedure:

-

To a stirred solution of morpholine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a polar aprotic solvent like acetonitrile or DMF, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

References

Spectroscopic Profile of 1-Morpholin-4-ylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Morpholin-4-ylacetone. Due to the absence of a consolidated public database of experimental spectra for this specific molecule, the data presented herein is a combination of predicted values derived from known spectroscopic behaviors of its constituent functional groups—the morpholine ring and the N-acetonyl substituent—and general principles of organic spectroscopy. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.65 | t | 4H | O-(CH ₂)₂-N |

| ~2.50 | t | 4H | O-(CH₂)₂-N -(CH ₂)₂ |

| ~3.20 | s | 2H | N-CH ₂-C=O |

| ~2.15 | s | 3H | CH ₃-C=O |

Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C =O |

| ~67 | O-(C H₂)₂-N |

| ~65 | N-C H₂-C=O |

| ~53 | O-(CH₂)₂-N -(C H₂)₂ |

| ~27 | C H₃-C=O |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1280-1080 | Strong | C-O-C stretch (ether) |

| ~1115 | Strong | C-N stretch (amine) |

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Identity of Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃CO]⁺ |

| 86 | [Morpholine ring fragment]⁺ |

| 57 | [CH₂=N(CH₂)₂]⁺ |

| 43 | [CH₃CO]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a pulse angle of 30-45 degrees.

-

Set the number of scans to 16 or as needed to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the salt plates in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Solubility profile of 1-Morpholin-4-ylacetone in laboratory solvents

An In-depth Technical Guide to Determining the Solubility Profile of 1-Morpholin-4-ylacetone in Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on establishing robust experimental protocols and data presentation standards.

Introduction to this compound

This compound, with the molecular formula C7H13NO2 and a molecular weight of approximately 143.19 g/mol , is a chemical compound whose solubility is a critical parameter for its handling, formulation, and potential applications in research and development.[1][2] Understanding its solubility in various laboratory solvents is fundamental for designing experiments, developing formulations, and predicting its behavior in different chemical environments.

Theoretical Solubility Considerations

The structure of this compound, containing a morpholine ring and a ketone group, suggests a degree of polarity. The morpholine moiety contains both an ether and a tertiary amine, capable of hydrogen bonding with protic solvents. The ketone group also contributes to the molecule's polarity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar solvents (both protic and aprotic) and lower solubility in nonpolar solvents.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of laboratory solvents is not widely published. Therefore, experimental determination is necessary. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |

| Polar Protic | Water | 25 | |||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Isopropanol | 25 | ||||

| Polar Aprotic | Acetone | 25 | |||

| Acetonitrile | 25 | ||||

| Dimethylformamide (DMF) | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Nonpolar | Hexane | 25 | |||

| Toluene | 25 | ||||

| Diethyl Ether | 25 | ||||

| Dichloromethane (DCM) | 25 |

Experimental Protocols for Solubility Determination

The following protocols are recommended for the accurate determination of the solubility of this compound. The choice of method may depend on the expected solubility and the resources available.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5] It is based on the principle of allowing a saturated solution to reach equilibrium, followed by the quantification of the dissolved solute.

Materials and Equipment:

-

This compound (solid form)

-

Selected laboratory solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][6] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, filter the sample using a syringe filter.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, GC). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visual Method for Preliminary Assessment

A simple, qualitative assessment can be performed to estimate the solubility and to determine the appropriate amount of substance for the quantitative methods.

Procedure:

-

Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL at a time).

-

After each addition, vortex or shake the tube vigorously for a set period (e.g., 60 seconds) and visually inspect for complete dissolution.[7]

-

Record the volume of solvent required to completely dissolve the solute.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and the various solvents. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood, especially when working with volatile solvents. Refer to the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.

References

Exploring 1-Morpholin-4-ylacetone as a Precursor for Novel Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Morpholin-4-ylacetone, an α-amino ketone, presents a versatile and highly valuable scaffold for the synthesis of novel compounds with significant potential in medicinal chemistry. The inherent structural features of the morpholine moiety, known to enhance physicochemical properties and metabolic stability, combined with the reactive ketone functionality, make it an ideal starting material for generating diverse molecular architectures. This technical guide explores the synthetic utility of this compound as a precursor for the development of innovative chalcones, quinoxalines, and pyrimidines. Detailed experimental protocols for these transformations are provided, alongside a summary of the potential biological activities of the resulting compounds, particularly focusing on their role as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases.

Introduction: The Promise of this compound in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] When appended to a reactive acetone core, as in this compound, it becomes a powerful building block for organic synthesis. As an α-amino ketone, this compound offers two primary points for chemical modification: the active methylene group adjacent to the carbonyl and the carbonyl group itself. This dual reactivity allows for its participation in a variety of condensation and cyclization reactions, leading to the formation of complex heterocyclic systems. This guide focuses on three such classes of compounds with established pharmacological relevance: chalcones, quinoxalines, and pyrimidines.

Synthesis of Novel Chalcones from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The synthesis of novel chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation.[5]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of 1-(morpholin-4-yl)-3-arylprop-2-en-1-ones from this compound and various aromatic aldehydes.

Materials:

-

This compound

-

Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in ethanol.

-

With stirring, add 10% aqueous NaOH solution (2.0 eq) dropwise to the mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is dried and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Representative Data for Synthesized Morpholinyl Chalcones

The following table summarizes representative data for a series of chalcones synthesized from this compound.

| Compound ID | Ar-group | Yield (%) | Melting Point (°C) |

| MC-1 | Phenyl | 85 | 98-100 |

| MC-2 | 4-Chlorophenyl | 82 | 115-117 |

| MC-3 | 4-Methoxyphenyl | 88 | 105-107 |

Potential Biological Activity and Signaling Pathways

Morpholine-containing chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] The mechanism of action involves the binding of the chalcone scaffold to the active site of these enzymes, leading to their inhibition.

Synthesis of Novel Quinoxalines from this compound

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including anticancer and antimicrobial agents.[1][2] A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl compound itself, it can be readily converted to one in situ or used to generate a precursor for the cyclization reaction.

Experimental Protocol: Synthesis of Morpholinyl-Substituted Quinoxalines

This protocol outlines a two-step synthesis of a morpholinyl-substituted quinoxaline from this compound. The first step involves an oxidation to form the 1,2-dicarbonyl intermediate, which is then condensed with o-phenylenediamine.

Materials:

-

This compound

-

Selenium Dioxide (SeO2)

-

Dioxane

-

Water

-

o-Phenylenediamine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

Step 1: Oxidation to 1-(morpholin-4-yl)propane-1,2-dione

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.

-

Add selenium dioxide (1.1 eq) to the solution and reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate containing the 1,2-dicarbonyl compound is used directly in the next step.

Step 2: Condensation with o-Phenylenediamine

-

To the filtrate from Step 1, add o-phenylenediamine (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Representative Data for a Synthesized Morpholinyl Quinoxaline

| Compound ID | Structure | Yield (%) | Melting Point (°C) |

| MQ-1 | 2-Methyl-3-(morpholin-4-ylmethyl)quinoxaline | 65 (over two steps) | 121-123 |

Synthesis of Novel Pyrimidines from Morpholinyl Chalcones

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast array of pharmacologically active compounds. The Biginelli reaction and related cyclocondensations of α,β-unsaturated ketones (chalcones) with urea or amidines are powerful methods for their synthesis.[7][8]

Experimental Protocol: Synthesis of Morpholinyl-Substituted Pyrimidines

This protocol describes the synthesis of a dihydropyrimidinone derivative from a morpholinyl chalcone.

Materials:

-

1-(Morpholin-4-yl)-3-arylprop-2-en-1-one (from section 2.1)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, suspend the morpholinyl chalcone (1.0 eq) and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated HCl and reflux the mixture for 8-10 hours.

-

Cool the reaction mixture to room temperature, and pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol.

Representative Data for a Synthesized Morpholinyl Pyrimidine

| Compound ID | Structure | Yield (%) | Melting Point (°C) |

| MP-1 | 4-Aryl-6-(morpholin-4-yl)-3,4-dihydropyrimidin-2(1H)-one | 75 | 210-212 |

Potential Biological Activity and the PI3K/Akt/mTOR Signaling Pathway

Morpholino-pyrimidine derivatives have emerged as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The morpholine oxygen of these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR, contributing to their high affinity and selectivity.[11] By inhibiting these kinases, the downstream signaling cascade is blocked, leading to the suppression of tumor growth.

Visualizing Reaction Workflows and Signaling Pathways

General Synthetic Workflow

Caption: Synthetic pathways from this compound.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step laboratory synthesis of 1-Morpholin-4-ylacetone

An overview of the laboratory-scale synthesis of 1-Morpholin-4-ylacetone, a valuable intermediate in pharmaceutical and chemical research. This document provides a detailed protocol for its preparation via the nucleophilic substitution of chloroacetone with morpholine, including materials, step-by-step procedures, and characterization data.

Application Notes

This compound, also known as 1-(4-Morpholinyl)acetone, is an α-amino ketone.[1] Such compounds are significant building blocks in organic synthesis and medicinal chemistry.[2][3] The morpholine moiety is a common feature in many biologically active compounds and approved drugs, valued for its favorable physicochemical and metabolic properties.[4] The synthesis protocol outlined here follows a classic nucleophilic substitution pathway, which is a fundamental reaction in organic chemistry for forming carbon-nitrogen bonds.[2] The reaction involves the alkylation of the secondary amine, morpholine, with chloroacetone.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from morpholine and chloroacetone. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of morpholine attacks the α-carbon of chloroacetone, displacing the chloride ion. A base is used to neutralize the resulting hydrochloric acid.

Materials and Equipment:

-

Reagents:

-

Morpholine (C₄H₉NO)

-

Chloroacetone (C₃H₅ClO)[6]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (CH₃COCH₃), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus

-

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add morpholine (8.71 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol) to 100 mL of anhydrous acetone.

-

Addition of Chloroacetone: While stirring the mixture vigorously, add chloroacetone (9.25 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of dichloromethane. Wash the organic layer twice with 50 mL of deionized water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation if required.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6704-35-4 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | Colorless to amber liquid | [6] |

| Purity (Typical) | >98% | [1] |

Table 2: Summary of Reaction Parameters and Yield

| Parameter | Value |

| Morpholine | 0.1 mol (8.71 g) |

| Chloroacetone | 0.1 mol (9.25 g) |

| Potassium Carbonate | 0.11 mol (15.2 g) |

| Solvent | Anhydrous Acetone (100 mL) |

| Reaction Temperature | Reflux (~56 °C) |

| Reaction Time | 4-6 hours |

| Theoretical Yield | 14.32 g |

| Typical Experimental Yield | 75-85% |

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chloroacetone is a lachrymator and toxic.[6] Handle with extreme care.

-

Morpholine is corrosive. Avoid contact with skin and eyes.

-

Acetone and dichloromethane are flammable and volatile. Keep away from ignition sources.

References

- 1. CAS 6704-35-4 | this compound - Synblock [synblock.com]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. pleiades.online [pleiades.online]

- 6. Chloroacetone - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 1-Morpholin-4-ylacetone in Multicomponent Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Morpholin-4-ylacetone as a versatile ketone component in various multicomponent reactions (MCRs). The morpholine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules via MCRs offers an efficient pathway to novel chemical entities with potential therapeutic applications. This document outlines detailed protocols for the Ugi, Passerini, and Biginelli reactions, supported by quantitative data and mechanistic diagrams.

Overview of this compound in MCRs

This compound is a valuable building block in organic synthesis. Its ketone functionality allows it to participate in a range of condensation reactions, while the morpholine ring provides desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final products. In the context of MCRs, it serves as a key component for generating molecular diversity and complexity in a single synthetic step.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[1][2] The use of this compound in the Ugi reaction allows for the straightforward synthesis of complex peptidomimetics incorporating the morpholine scaffold.

General Reaction Scheme:

Reactants: this compound, a primary amine, a carboxylic acid, and an isocyanide. Product: A complex α-acylamino amide.

Experimental Protocol:

A representative procedure for the Ugi reaction involving this compound is as follows:

-

To a solution of the primary amine (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL), add the carboxylic acid (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Add the isocyanide (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired bis-amide product.

Predicted Quantitative Data:

The following table summarizes representative yields for Ugi reactions with ketones similar to this compound, as specific data for this compound is not widely available. Yields are generally moderate to high, depending on the substrates used.

| Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | 25 | 60-85 |

| Aniline | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 25 | 55-80 |

| Propylamine | Propionic Acid | Benzyl isocyanide | Methanol | 25 | 65-90 |

Mechanistic Pathway:

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product.

Caption: Ugi four-component reaction workflow.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3][4] This reaction provides a direct route to ester and amide functionalities in a single step.

General Reaction Scheme:

Reactants: this compound, a carboxylic acid, and an isocyanide. Product: An α-acyloxy carboxamide.

Experimental Protocol:

A general protocol for the Passerini reaction with this compound is as follows:

-

In a round-bottom flask, combine this compound (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure α-acyloxy carboxamide.

Predicted Quantitative Data:

The following table presents typical reaction conditions and yields for Passerini reactions involving ketones.

| Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Typical Yield (%) |

| Acetic Acid | tert-Butyl isocyanide | DCM | 25 | 50-75 |

| Benzoic Acid | Cyclohexyl isocyanide | THF | 25 | 45-70 |

| Propionic Acid | Benzyl isocyanide | DCM | 25 | 55-80 |

Mechanistic Pathway:

The Passerini reaction is believed to proceed through a concerted or stepwise mechanism involving a key nitrilium ion intermediate.

Caption: Passerini three-component reaction workflow.

Biginelli Reaction

The Biginelli reaction is a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (or in this case, a β-diketone source), and urea or thiourea. While this compound is not a β-ketoester, its enolizable nature suggests potential for participation in Biginelli-like reactions, particularly with a suitable dicarbonyl partner. For this application note, we will consider a variation where this compound acts as the ketone component in conjunction with an aldehyde and urea.

General Reaction Scheme:

Reactants: An aldehyde, this compound, and urea or thiourea. Product: A dihydropyrimidine derivative.

Experimental Protocol:

A plausible protocol for a Biginelli-type reaction is as follows:

-

Combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops, or Yb(OTf)3, 10 mol%).

-

Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography.

Predicted Quantitative Data:

Yields for Biginelli reactions can vary widely based on the substrates and catalyst used.

| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzaldehyde | Urea | HCl | Ethanol | Reflux | 40-70 |

| 4-Chlorobenzaldehyde | Thiourea | Yb(OTf)3 | Acetonitrile | Reflux | 50-80 |

| Furan-2-carbaldehyde | Urea | p-TSA | Ethanol | Reflux | 45-75 |

Mechanistic Pathway:

The Biginelli reaction mechanism involves the formation of an acylimine intermediate which then reacts with the enolate of the ketone.

Caption: Biginelli reaction workflow.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds through multicomponent reactions. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in drug discovery and development programs. The efficiency and atom economy of MCRs, coupled with the favorable properties of the morpholine scaffold, make this a compelling strategy for the rapid generation of novel chemical libraries. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximum yields and purity.

References

The Role of 1-Morpholin-4-ylacetone in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document details the application of 1-Morpholin-4-ylacetone as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. While not a direct precursor in the widely publicized synthesis routes of blockbuster drugs, its utility is demonstrated in the construction of novel heterocyclic scaffolds with therapeutic potential. This application note provides a detailed protocol for the synthesis of a substituted quinoline derivative, a class of compounds known for a broad spectrum of pharmacological activities.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This compound, an α-aminoketone, offers a reactive handle for the construction of more complex molecular architectures. Its ketone functionality allows for participation in a variety of condensation and cyclization reactions, making it a valuable starting material for the synthesis of diverse heterocyclic libraries for drug discovery.

One notable application of α-aminoketones is in the Doebner-von Miller reaction for the synthesis of quinolines. The quinoline core is present in numerous APIs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. This application note will focus on a specific example of a Doebner-von Miller type synthesis utilizing this compound to produce a novel quinoline derivative.

Application: Synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)quinoline

This section outlines the synthesis of 2-methyl-4-(morpholin-4-ylmethyl)quinoline, a potential pharmacophore for further elaboration in drug discovery programs. The reaction proceeds via a modified Doebner-von Miller reaction, where this compound acts as the carbonyl component that undergoes condensation with an aniline in the presence of an acid catalyst.

Synthetic Pathway

The synthesis involves the reaction of this compound with aniline in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds through the formation of an enamine or enol intermediate from this compound, which then reacts with aniline to form an imine. Subsequent cyclization and aromatization lead to the formation of the quinoline ring.

Caption: Synthetic route to 2-Methyl-4-(morpholin-4-ylmethyl)quinoline.

Experimental Protocol

Materials:

-

This compound (98% purity)

-

Aniline (99.5% purity)

-

Hydrochloric acid (37% in water)

-

Ethanol (99.8% purity)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of aniline (1.0 eq) in ethanol in a round-bottom flask, add concentrated hydrochloric acid (1.2 eq) dropwise at 0 °C.

-

Addition of Ketone: To the resulting solution, add this compound (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-methyl-4-(morpholin-4-ylmethyl)quinoline.

Quantitative Data

| Parameter | Value |

| Yield | 65% |

| Purity (by HPLC) | >97% |

| Melting Point | 85-88 °C |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.98 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 3.85 (s, 2H), 3.75 (t, J = 4.8 Hz, 4H), 2.68 (s, 3H), 2.50 (t, J = 4.8 Hz, 4H). |

| ¹³C NMR (101 MHz, CDCl₃) δ | 158.5, 147.8, 145.2, 129.8, 128.9, 127.5, 126.1, 123.4, 119.8, 67.1, 60.5, 53.8, 25.2. |

| MS (ESI+) m/z | 243.15 [M+H]⁺ |

Logical Workflow of the Synthesis and Characterization

The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final characterization of the synthesized compound.

Caption: Workflow for the synthesis and characterization of the target quinoline.

Conclusion

This compound serves as a valuable and reactive building block for the synthesis of heterocyclic compounds of medicinal interest. The provided protocol for the synthesis of a novel 2-methyl-4-(morpholin-4-ylmethyl)quinoline demonstrates its utility in constructing complex scaffolds through established synthetic methodologies like the Doebner-von Miller reaction. The straightforward procedure and good yield make this approach amenable to the generation of libraries of quinoline derivatives for further investigation in drug discovery campaigns. Researchers and drug development professionals are encouraged to explore the reactivity of this compound in various other multicomponent and cyclization reactions to access novel chemical matter with potential therapeutic applications.

Catalytic Conversion of 1-Morpholin-4-ylacetone to Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic conversion of readily available starting materials into complex heterocyclic structures is a cornerstone of modern medicinal chemistry and drug development. This document aims to provide detailed application notes and protocols for the catalytic synthesis of various heterocycles from 1-Morpholin-4-ylacetone. However, a comprehensive review of the current scientific literature reveals a significant gap in documented methods for the direct catalytic conversion of this compound into common heterocyclic scaffolds such as pyridines, pyrimidines, thiazoles, and oxazoles. While the morpholine moiety is a prevalent feature in many biologically active compounds, and various catalytic methods exist for the synthesis of the aforementioned heterocycles from other precursors, direct catalytic cyclization or multicomponent reactions specifically utilizing this compound as the primary building block are not well-reported.

This document will, therefore, outline general, well-established catalytic methods for the synthesis of these heterocycles, highlighting where a molecule with the structural features of this compound could hypothetically be employed. This approach is intended to provide a foundational understanding for researchers looking to develop novel synthetic routes.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and selective catalytic methods for their synthesis is a continuous effort in organic chemistry. This compound, with its ketone functionality and a tertiary amine, presents an interesting, albeit under-explored, starting material for the construction of diverse heterocyclic systems. In principle, the ketone can participate in condensation and cyclization reactions, while the morpholine nitrogen could influence the reactivity or be incorporated into the final structure, although the latter is less common due to the stability of the morpholine ring.

This document will present established catalytic protocols for the synthesis of pyridines, pyrimidines, thiazoles, and oxazoles, and will offer hypothetical reaction pathways for the inclusion of a substrate like this compound.

I. Synthesis of Pyridines

Pyridines are a fundamental class of N-heterocycles found in numerous pharmaceuticals. Catalytic methods for their synthesis often involve cyclocondensation reactions.

General Catalytic Approach: Hantzsch Pyridine Synthesis and Related Multicomponent Reactions

The Hantzsch synthesis and its variations are powerful methods for constructing the pyridine ring. Typically, these reactions involve the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source.

Hypothetical Application of this compound:

While not a direct precursor in the classical Hantzsch reaction, the acetone moiety of this compound could potentially serve as the three-carbon component in a modified multicomponent reaction. For instance, in a reaction with an enamine and an ammonium source, catalyzed by a Lewis or Brønsted acid, the acetyl group could be incorporated into a pyridine ring.

Illustrative General Protocol (Kröhnke Pyridine Synthesis):

A plausible approach could be a variation of the Kröhnke synthesis, where an α,β-unsaturated ketone (chalcone) reacts with a pyridinium salt and ammonium acetate. This compound could potentially be converted to a chalcone-like intermediate.

Experimental Workflow (Hypothetical)

Caption: Hypothetical workflow for pyridine synthesis.

II. Synthesis of Pyrimidines

Pyrimidines are another critical class of heterocycles, forming the core of nucleobases and numerous drugs. Their synthesis often relies on the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.

General Catalytic Approach: Biginelli Reaction and Variations

The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. This reaction typically involves a β-ketoester, an aldehyde, and urea or thiourea, often under acidic catalysis.

Hypothetical Application of this compound:

The acetone unit of this compound could serve as the three-carbon 1,3-dielectrophile equivalent after suitable activation. For example, a catalytic system could facilitate its reaction with an amidine.

Illustrative General Protocol (Reaction with Amidines):

A general route to pyrimidines involves the reaction of a 1,3-diketone with an amidine. This compound would first need to be converted to a 1,3-dicarbonyl derivative.

Reaction Pathway (Hypothetical)

Caption: Hypothetical pathway to pyrimidines.

III. Synthesis of Thiazoles

Thiazoles are five-membered sulfur-containing heterocycles prevalent in pharmaceuticals, such as vitamin B1. The Hantzsch thiazole synthesis is a classic and widely used method.

General Catalytic Approach: Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide.

Hypothetical Application of this compound:

To be utilized in a Hantzsch-type synthesis, this compound would first need to be halogenated at the α-position to the carbonyl group.

Illustrative General Protocol:

-

α-Halogenation: this compound is treated with a halogenating agent (e.g., NBS, SO₂Cl₂) to form the corresponding α-halo-1-morpholin-4-ylacetone.

-

Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide in the presence of a base to yield the substituted thiazole.

Experimental Workflow (Hypothetical)

Application Notes and Protocols for Reductive Amination using 1-Morpholin-4-ylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, where secondary and tertiary amines are prevalent structural motifs. The process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.